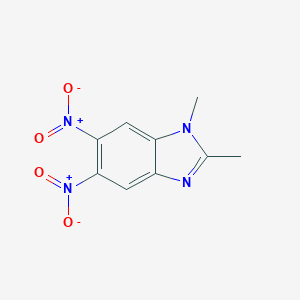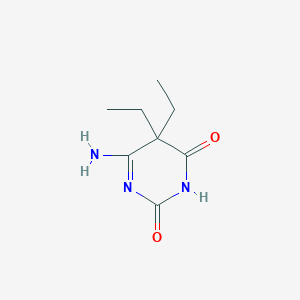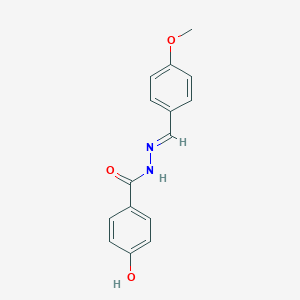
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide (HMB) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzohydrazide and has been synthesized using various methods. HMB has been found to have a mechanism of action that involves the inhibition of certain enzymes, leading to various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of prostaglandins and leukotrienes. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in the production of prostaglandins and leukotrienes.
Efectos Bioquímicos Y Fisiológicos
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has several advantages for laboratory experiments, including its stability, ease of synthesis, and low toxicity. However, 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide also has some limitations, including its low solubility in water and the need for further studies to determine its pharmacokinetic properties.
Direcciones Futuras
For the study of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide include the development of analogs with improved pharmacokinetic properties and the investigation of its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide can be synthesized using various methods, including the reaction of 4-hydroxybenzohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide as a yellow crystalline solid. Other methods for the synthesis of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide have also been reported in the literature.
Aplicaciones Científicas De Investigación
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been studied for its anti-cancer properties, with promising results in preclinical studies. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
51771-17-6 |
|---|---|
Nombre del producto |
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide |
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-2-11(3-9-14)10-16-17-15(19)12-4-6-13(18)7-5-12/h2-10,18H,1H3,(H,17,19)/b16-10+ |
Clave InChI |
MGEOFOSJLBJMGP-MHWRWJLKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





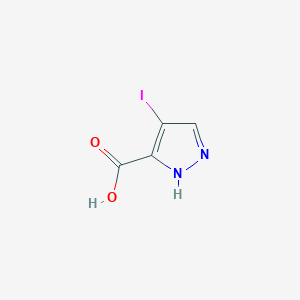
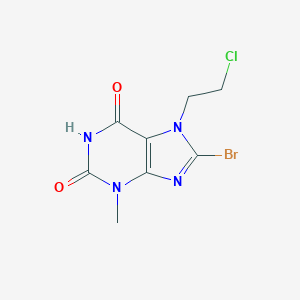

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)


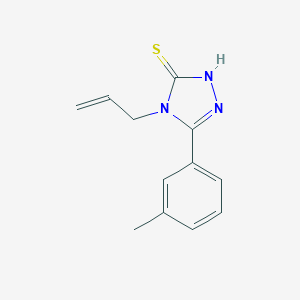
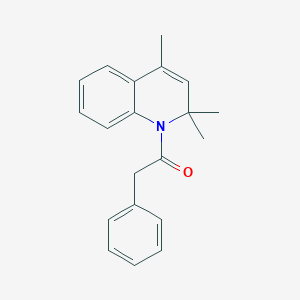
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
